![molecular formula C14H13NO B101573 Pyridine, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- CAS No. 19036-99-8](/img/structure/B101573.png)
Pyridine, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- is a chemical compound that has garnered significant attention in the scientific community due to its unique properties. This compound is commonly referred to as MPEPy and is widely used in various research applications.
Scientific Research Applications
MPEPy has been widely used in various scientific research applications. One of the most common applications of MPEPy is in the field of organic electronics. MPEPy has been found to exhibit excellent charge transport properties, making it an ideal material for use in organic field-effect transistors. Additionally, MPEPy has been used as a fluorescent probe for the detection of metal ions in solution.
Mechanism Of Action
MPEPy has been found to exhibit a unique mechanism of action. It has been shown to interact with DNA and RNA, leading to the inhibition of DNA and RNA synthesis. Additionally, MPEPy has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical And Physiological Effects
MPEPy has been found to exhibit a variety of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases. MPEPy has also been found to exhibit antioxidant properties, making it a potential therapeutic agent for the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
MPEPy has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using a variety of methods. Additionally, MPEPy exhibits excellent charge transport properties, making it an ideal material for use in organic electronics. However, there are also limitations to the use of MPEPy in lab experiments. MPEPy can be difficult to handle due to its highly reactive nature. Additionally, the synthesis of MPEPy can be challenging, requiring specialized equipment and expertise.
Future Directions
There are several future directions for the research and development of MPEPy. One potential area of research is the use of MPEPy as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Additionally, there is potential for the use of MPEPy in the development of new organic electronic devices. Further research is also needed to better understand the mechanism of action of MPEPy and its potential use in other scientific research applications.
Conclusion:
In conclusion, MPEPy is a unique chemical compound that has garnered significant attention in the scientific community. It has been widely used in various scientific research applications, including organic electronics and the detection of metal ions in solution. MPEPy exhibits a unique mechanism of action and has several biochemical and physiological effects. While there are advantages to the use of MPEPy in lab experiments, there are also limitations that must be considered. Finally, there are several future directions for the research and development of MPEPy, including its potential use as a therapeutic agent and in the development of new organic electronic devices.
Synthesis Methods
MPEPy can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This reaction involves the reaction of an aldehyde and a malononitrile in the presence of a base catalyst. The reaction product is then subjected to a cyclization reaction to form MPEPy. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and the use of Grignard reagents.
properties
CAS RN |
19036-99-8 |
|---|---|
Product Name |
Pyridine, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]- |
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethenyl]pyridine |
InChI |
InChI=1S/C14H13NO/c1-16-14-9-6-12(7-10-14)5-8-13-4-2-3-11-15-13/h2-11H,1H3 |
InChI Key |
YVXLWJRTXKPYON-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=CC2=CC=CC=N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



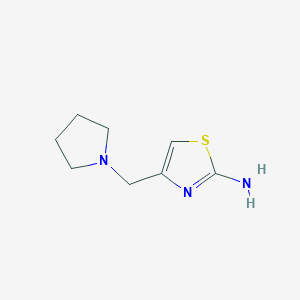
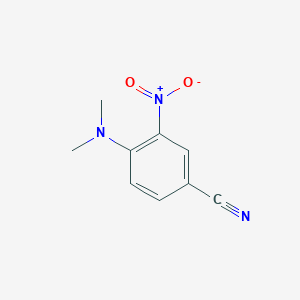

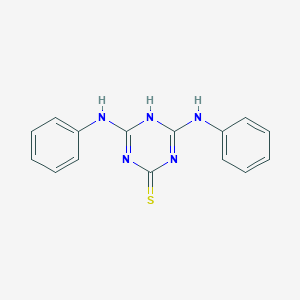


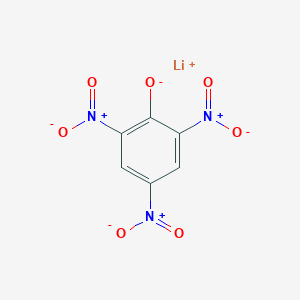
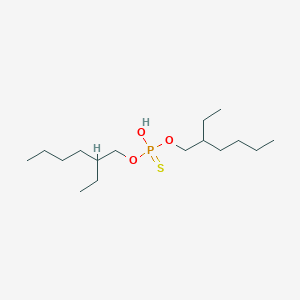
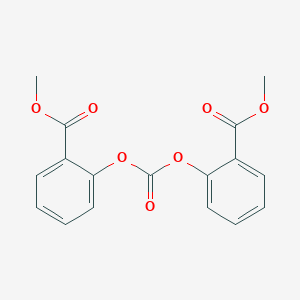
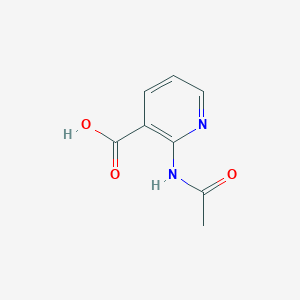
![Benzo[a]phenazine, 7-oxide](/img/structure/B101514.png)


